3-Isobutyl-5-isothiocyanato-1-phenyl-1H-pyrazole
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Overview
Description
3-Isobutyl-5-isothiocyanato-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyl-5-isothiocyanato-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-isobutyl-1-phenyl-1H-pyrazole-5-carboxylic acid with thiophosgene under controlled conditions to introduce the isothiocyanato group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps such as nitration, reduction, and cyclization, followed by functional group modifications to introduce the isobutyl and isothiocyanato groups .
Chemical Reactions Analysis
Types of Reactions: 3-Isobutyl-5-isothiocyanato-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the isothiocyanato group to an amine or other functional groups.
Substitution: The isothiocyanato group can participate in nucleophilic substitution reactions, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanato group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and related derivatives.
Substitution: Thiourea derivatives and other substituted products.
Scientific Research Applications
3-Isobutyl-5-isothiocyanato-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Isobutyl-5-isothiocyanato-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanato group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, making the compound effective against certain pathogens or cancer cells .
Comparison with Similar Compounds
3-Isobutyl-1-phenyl-1H-pyrazole: Lacks the isothiocyanato group, making it less reactive in certain chemical reactions.
5-Isothiocyanato-1-phenyl-1H-pyrazole: Lacks the isobutyl group, which may affect its biological activity and solubility.
3-Isobutyl-5-isothiocyanato-1H-pyrazole: Lacks the phenyl group, which can influence its overall stability and reactivity.
Uniqueness: The combination of isobutyl and isothiocyanato groups in 3-Isobutyl-5-isothiocyanato-1-phenyl-1H-pyrazole imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity distinguish it from other similar compounds .
Properties
CAS No. |
1349718-51-9 |
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Molecular Formula |
C14H15N3S |
Molecular Weight |
257.36 g/mol |
IUPAC Name |
5-isothiocyanato-3-(2-methylpropyl)-1-phenylpyrazole |
InChI |
InChI=1S/C14H15N3S/c1-11(2)8-12-9-14(15-10-18)17(16-12)13-6-4-3-5-7-13/h3-7,9,11H,8H2,1-2H3 |
InChI Key |
WPKLMADAQPOHJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)N=C=S)C2=CC=CC=C2 |
Origin of Product |
United States |
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